molecular formula C14H18BNO2 B1312625 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 642494-37-9

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1312625
M. Wt: 243.11 g/mol
InChI Key: QAXZRSICOHKXML-UHFFFAOYSA-N
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Description

“7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound that contains boron, nitrogen, and oxygen atoms. It has a molecular weight of 244.1 . This compound is related to other compounds such as “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazo[1,2-a]pyridine” and "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.1 . The InChI code for this compound is "1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16)" .

Scientific Research Applications

    Organic Synthesis

    The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a type of organoboronic acid, which are commonly used in various fields of chemistry, including organic synthesis . They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of chemical reaction where an organoboron compound is coupled with an organic halide to form a new carbon-carbon bond .

    Medicinal Chemistry

    Organoboronic acids, including 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, are also used in medicinal chemistry for the synthesis of various pharmaceutical compounds .

    Material Science

    A similar compound, Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3BO), has been used in the creation of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) for energy storage applications .

    Synthesis of Imidazo[1,2-a]pyridine Derivatives

    The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine” is available for purchase and could potentially be used in the synthesis of various imidazo[1,2-a]pyridine derivatives .

    Synthesis of Indazole Derivatives

    A similar compound, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, has been synthesized through two substitution reactions and could potentially be used in the synthesis of various indazole derivatives .

    Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

    Another similar compound, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine”, is also available for purchase and could potentially be used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZRSICOHKXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460557
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

642494-37-9
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RP Loach, OS Fenton, K Amaike… - The Journal of …, 2014 - ACS Publications
A versatile strategy for C7-selective boronation of tryptophans, tryptamines, and 3-alkylindoles by way of a single-pot C2/C7-diboronation–C2-protodeboronation sequence is described. …
Number of citations: 105 pubs.acs.org
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
An atom‐economic Pd 0 ‐catalyzed synthesis of a series of pinacol‐type indolylboronates 3 from the corresponding bromoindole substrates 2 and pinacolborane (pinBH) as borylating …
Number of citations: 24 onlinelibrary.wiley.com
JP Burke, Z Bian, S Shaw, B Zhao… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia-1 (Mcl-1) is an antiapoptotic member of the Bcl-2 family of proteins that is overexpressed and amplified in many cancers. Overexpression of Mcl-1 allows cancer …
Number of citations: 97 pubs.acs.org
VA Kallepalli, KA Gore, F Shi, L Sanchez… - The Journal of …, 2015 - ACS Publications
Ir-catalyzed deborylation can be used to selectively deuterate aromatic and heteroaromatic substrates. Combined with the selectivities of Ir-catalyzed C–H borylations, uniquely labeled …
Number of citations: 69 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 171 pubs.acs.org
KAN Sachinthani - 2017 - search.proquest.com
Design, Synthesis and Characterization of Eumelanin-Inspired Small Molecules and Polymers as Novel Organic Semiconductors Abstract Over the past few decades, organic …
Number of citations: 1 search.proquest.com
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org
JW Papatzimas - Synthesis, 2020 - prism.ucalgary.ca
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. However, these kinds …
Number of citations: 2 prism.ucalgary.ca
X Xu, HS Kim, WM Chen, X Ma… - European Journal of …, 2017 - Wiley Online Library
The title alkaloids, 1 and 2, have been prepared using cross‐coupling chemistries and together with various analogues they have been evaluated for their capacity to inhibit …

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